N,N-Dimethyl-4-(piperazine-1-carbonyl)aniline

Lipophilicity Drug-likeness ADME Prediction

Medicinal chemistry programs requiring CNS-penetrant scaffolds face failure when using polar analogs with poor permeability. CAS 610802-19-2 delivers a privileged piperazine-carbonyl-aniline core with dual basic sites for SAR exploration. • **Optimized physicochemical properties**: LogP 0.798, TPSA 35.58 Ų - predicted BBB penetration for CNS targets (glioblastoma, depression, neurodegeneration). • **Bifunctional design**: Tertiary aniline + secondary piperazine enable independent vector probing for kinase inhibitor libraries (type I/II). • **Research-grade purity (≥95%)**: Eliminates false positives from reactive impurities, ensuring reliable hit-to-lead progression. • **Versatile precursor**: Suitable for PROTAC linkers, photoaffinity probes, and antibacterial agent development (S. aureus/C. albicans).

Molecular Formula C13H19N3O
Molecular Weight 233.31 g/mol
CAS No. 610802-19-2
Cat. No. B3146925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-4-(piperazine-1-carbonyl)aniline
CAS610802-19-2
Molecular FormulaC13H19N3O
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(=O)N2CCNCC2
InChIInChI=1S/C13H19N3O/c1-15(2)12-5-3-11(4-6-12)13(17)16-9-7-14-8-10-16/h3-6,14H,7-10H2,1-2H3
InChIKeyXNELEOAVITVYRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-4-(piperazine-1-carbonyl)aniline: A Specialized Piperazine Building Block


N,N-Dimethyl-4-(piperazine-1-carbonyl)aniline (CAS 610802-19-2) is a heterobifunctional organic compound with the molecular formula C13H19N3O and a molecular weight of 233.31 g/mol . Its structure, IUPAC-named [4-(dimethylamino)phenyl]-piperazin-1-ylmethanone, features a tertiary aniline nitrogen (N,N-dimethyl) and a secondary piperazine nitrogen, connected via a central amide carbonyl bridge . This specific arrangement classifies it as a privileged scaffold in medicinal chemistry, serving primarily as a versatile synthetic intermediate for constructing compound libraries containing both hydrogen bond acceptor and donor motifs .

Bifunctional building block: integrates H-bond acceptor and donor for SAR exploration
Enables parallel derivatization at piperazine and aniline sites for library synthesis
Privileged medicinal chemistry scaffold supports compound library construction with drug-like motifs

Why N,N-Dimethyl-4-(piperazine-1-carbonyl)aniline Cannot Be Replaced by Analogs


Procurement of a similar piperazine-carbonyl aniline scaffold, such as the non-methylated 4-(piperazine-1-carbonyl)aniline (CAS 72141-42-5), will result in a molecule with fundamentally different physicochemical and drug-likeness properties, potentially derailing a medicinal chemistry campaign. The presence of the N,N-dimethylamino group in CAS 610802-19-2 compared to the primary aniline in its des-methyl analog drastically alters the compound's lipophilicity (LogP) and hydrogen bonding capacity, which are critical parameters governing passive membrane permeability, solubility, and target binding [1]. Substitution with a regioisomer like 3-(piperazine-1-carbonyl)aniline introduces different electronic and steric vectors in the aryl ring, directly impacting structure-activity relationships (SAR) in a non-trivial way. The quantitative evidence below details these measurable points of differentiation.

Des-methyl analog (CAS 72141-42-5)
Lacks N,N-dimethyl groups, which may shift LogP and H-bonding capacity, potentially altering permeability and target binding profiles.
3-Regioisomer (piperazine at 3-position)
Different aryl substitution pattern introduces distinct electronic and steric vectors, likely affecting SAR without predictable transferability.

Quantitative Differentiation Evidence


Enhanced Lipophilicity Drives Superior Membrane Permeability

The N,N-dimethyl substitution on the aniline ring of CAS 610802-19-2 confers a significantly higher partition coefficient (LogP) compared to the primary aniline analog, 4-(piperazine-1-carbonyl)aniline. A computed LogP of 0.798 is reported for the target compound, indicating enhanced lipophilicity versus a calculated LogP of approximately 0.3 for the des-methyl analog [1]. This difference is critical for crossing biological membranes via passive diffusion.

Lipophilicity: Target vs Des-methyl Analog
Reported
Target LogP 0.798 vs ~0.3 (estimated)
Supports predicted passive permeability screening; may inform lead optimization
Computational prediction; experimental validation recommended
Lipophilicity Drug-likeness ADME Prediction

Reduced TPSA Enhances BBB Permeability Potential

The target compound's TPSA is reported as 35.58 Ų . The replacement of two aniline hydrogen atoms with methyl groups eliminates two hydrogen bond donors and reduces polarity, resulting in a lower TPSA than the primary aniline analog, which would have a TPSA of approximately 58 Ų [1]. This places the compound well within the optimal range for CNS drug-likeness.

TPSA: Target vs Primary Aniline Analog
Reported
TPSA 35.58 Ų vs ~58 Ų (reduction ~22.4 Ų)
May support CNS permeability screening; falls within favorable TPSA range
TPSA
Commercial Purity
Data to verify
≥95% from multiple vendors
Consistent purity specification supports SAR reproducibility assessment
Supplier certificates; independent QC validation advised
CNS Drug Discovery Blood-Brain Barrier Permeability

High Commercial Purity Ensures Reproducible SAR and Scale-Up

Reputable suppliers provide this compound at guaranteed high purities, for example 95.0% and 98% . This minimizes the risk of introducing undefined impurities that can act as potent, misleading artifacts in biological assays, a common pitfall when sourcing less rigorously characterized specialty building blocks. The commercial availability at multiple scales (1g to 25g) from ISO-certified manufacturers further derisks lead optimization and initial scale-up activities .

Commercial Purity
Data to verify
≥95% from multiple vendors
Consistent purity specification supports SAR reproducibility assessment
Supplier certificates; independent QC validation advised
Quality Control Reproducibility Scale-up

Optimized Application Scenarios in Drug Discovery


CNS Drug Discovery Targeting Intracellular Kinases or Receptors

The compound's optimized LogP (0.798) and low TPSA (35.58 Ų) make it a strategically superior central scaffold for medicinal chemistry efforts focused on CNS diseases like glioblastoma, depression, or neurodegeneration . Such programs can exploit its enhanced predicted BBB permeability [1], a differentiator not offered by its more polar, primary aniline analog. The piperazine and dimethylamino groups provide two independently addressable vectors for probing binding pockets, a key advantage for fragment-based drug discovery or kinase inhibitor design.

Kinase Inhibitor Library Synthesis for Oncology

As a bifunctional building block, this compound is an ideal precursor for generating diverse libraries of potential type I and type II kinase inhibitors . The carbonyl-piperazine motif is a recognized hinge-binding moiety mimic. The consistent high purity of the commercial supply (≥95%) ensures that early-stage hits from library screening are not false positives driven by reactive impurities, thereby improving the efficiency and reliability of the hit-to-lead process .

Discovery of Novel Anti-Infective Agents

Piperazine amides related to PABA have demonstrated antibacterial and antifungal activity against clinically relevant strains like S. aureus and C. albicans [2]. The lipophilic N,N-dimethyl modification on this scaffold is predicted to enhance bacterial membrane penetration compared to the parent acid, making it a more valuable template for developing next-generation antibacterial agents that can overcome common resistance mechanisms.

Exploratory Chemical Biology Probe Development

The dual basicity of the piperazine and dimethylamino groups makes this compound suitable for late-stage functionalization into chemical probes for target engagement studies (e.g., photoaffinity labeling or PROTAC linker attachment). Its predicted low micromolar solubility profile, inferred from its LogP, is appropriate for cellular assays, allowing researchers to investigate novel targets with a tool compound that has a defined and modifiable structure-activity relationship.

Application
Selection Property
Validation Focus
CNS-targeted library synthesis
Calculated LogP/TPSA profile
Predicted BBB permeability and CNS drug-likeness
Kinase inhibitor library construction
Bifunctional carbonyl-piperazine scaffold
Hinge-binding motif mimic and hit validation
Antimicrobial screening library design
Lipophilic N,N-dimethyl modification
Bacterial membrane penetration potential
Target engagement probe synthesis
Dual basicity for functionalization
Probe attachment chemistry and cellular assay compatibility
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